![molecular formula C12H19NO5 B3005775 Racemic-(3R,3aS,6aS)-5-(tert-butoxycarbonyl)hexahydro-2H-furo[2,3-c]pyrrole-3-carboxylic acid CAS No. 1273566-11-2](/img/structure/B3005775.png)
Racemic-(3R,3aS,6aS)-5-(tert-butoxycarbonyl)hexahydro-2H-furo[2,3-c]pyrrole-3-carboxylic acid
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Overview
Description
Racemic compounds are those that contain equal amounts of left- and right-handed enantiomers of a chiral molecule. The “tert-butoxycarbonyl” part refers to a protecting group used in organic synthesis . “Hexahydro-2H-furo[2,3-c]pyrrole-3-carboxylic acid” suggests that the compound contains a fused ring system of a furan and a pyrrole .
Synthesis Analysis
The synthesis of such compounds generally involves the use of protecting groups, like the tert-butoxycarbonyl (Boc) group, during the synthetic steps . The exact method would depend on the specific starting materials and the desired product .Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, likely involves a complex ring system including a furan ring (a five-membered ring with oxygen) and a pyrrole ring (a five-membered ring with nitrogen) .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the functional groups present in the molecule. The carboxylic acid group (-COOH) is typically reactive and can undergo reactions like esterification and amide formation .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. For example, the presence of polar functional groups like carboxylic acid would likely make the compound capable of forming hydrogen bonds, affecting its solubility and boiling/melting points .Scientific Research Applications
Synthesis of Diastereomerically Pure Compounds
The compound is used in the synthesis of diastereomerically pure compounds, which are crucial in the development of pharmaceuticals. The stereoselective methods employed ensure that the resulting compounds have the desired spatial configuration, which is essential for their biological activity .
Intermediate for Pharmaceutical Synthesis
It serves as an intermediate in the synthesis of various pharmaceutical agents. For instance, it has been used in the preparation of hexahydro-furo[2,3-b]furan-3-ol , a compound with potential therapeutic applications .
HIV Protease Inhibitors
The related compound (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol has been found useful as an HIV protease inhibitor, indicating that the Racemic compound may also be explored for similar antiviral properties .
Crystallization and Epimerization Methods
This compound is involved in novel methods for crystallization and epimerization, which are important for the purification and refinement of pharmaceuticals. These processes help in obtaining the desired isomer of a compound with high purity .
Mechanism of Action
Target of Action
The compound contains atert-butoxycarbonyl (t-Boc) group , which is commonly used in synthetic organic chemistry as a protecting group . Protecting groups are used to temporarily mask reactive functional groups in a molecule during a chemical reaction .
Mode of Action
The t-Boc group in the compound is introduced into a variety of organic compounds using flow microreactor systems . This process is more efficient, versatile, and sustainable compared to the batch . The t-Boc group serves as a protecting group, preventing the functional group it shields from participating in chemical reactions .
Biochemical Pathways
The introduction of the t-boc group into organic compounds can influence the course of chemical reactions, leading to different products . This can potentially affect various biochemical pathways depending on the specific organic compound that the t-Boc group is introduced into .
Pharmacokinetics
The presence of the t-boc group can influence these properties by altering the compound’s reactivity and stability .
Result of Action
The introduction of the t-Boc group into organic compounds can lead to the formation of tertiary butyl esters . These esters find large applications in synthetic organic chemistry . The exact molecular and cellular effects would depend on the specific organic compound that the t-Boc group is introduced into .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the efficiency of introducing the t-Boc group into organic compounds is improved using flow microreactor systems . .
Safety and Hazards
Future Directions
properties
IUPAC Name |
(3R,3aS,6aS)-5-[(2-methylpropan-2-yl)oxycarbonyl]-2,3,3a,4,6,6a-hexahydrofuro[2,3-c]pyrrole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO5/c1-12(2,3)18-11(16)13-4-7-8(10(14)15)6-17-9(7)5-13/h7-9H,4-6H2,1-3H3,(H,14,15)/t7-,8+,9-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMNHADCKOZUFOT-HRDYMLBCSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2C(C1)OCC2C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]2[C@@H](C1)OC[C@@H]2C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Racemic-(3R,3aS,6aS)-5-(tert-butoxycarbonyl)hexahydro-2H-furo[2,3-c]pyrrole-3-carboxylic acid |
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